Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)-
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Overview
Description
Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- is a chemical compound with the molecular formula C9H3Br2FN4 It is characterized by the presence of two bromine atoms, one fluorine atom, and a hydrazono group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- typically involves the reaction of 2,6-dibromo-4-fluoroaniline with malononitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, ((2,6-dibromo-4-methylphenyl)hydrazono)-
- Propanedinitrile, ((2,6-dibromo-4-nitrophenyl)hydrazono)-
- 2,6-Dibromo-4-fluoroaniline
Uniqueness
Propanedinitrile, ((2,6-dibromo-4-fluorophenyl)hydrazono)- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Properties
CAS No. |
64691-96-9 |
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Molecular Formula |
C9H3Br2FN4 |
Molecular Weight |
345.95 g/mol |
IUPAC Name |
2-[(2,6-dibromo-4-fluorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H3Br2FN4/c10-7-1-5(12)2-8(11)9(7)16-15-6(3-13)4-14/h1-2,16H |
InChI Key |
CCPDPCQUJJAYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NN=C(C#N)C#N)Br)F |
Origin of Product |
United States |
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